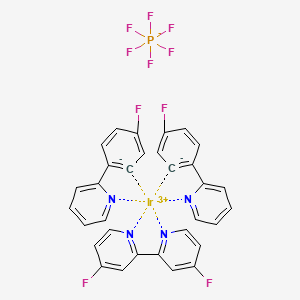![molecular formula C8H7NOS2 B13893271 7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure with a methylsulfanyl group at the 7-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thieno[3,2-c]pyridine precursor is reacted with a sulfur-containing reagent under specific conditions . Another approach involves the [4+2] cyclization, which can be carried out using dienes and dienophiles in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thieno[3,2-c]pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thieno[3,2-c]pyridine derivatives
Substitution: Substituted thieno[3,2-c]pyridine derivatives
Applications De Recherche Scientifique
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one hydrochloride: A related compound with similar structural features but different biological activities.
2-thio-containing pyrimidines: Compounds with a similar sulfur-containing heterocyclic core.
Uniqueness
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H7NOS2 |
|---|---|
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NOS2/c1-11-6-4-9-8(10)5-2-3-12-7(5)6/h2-4H,1H3,(H,9,10) |
Clé InChI |
GONJITXKQIVSCW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CNC(=O)C2=C1SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
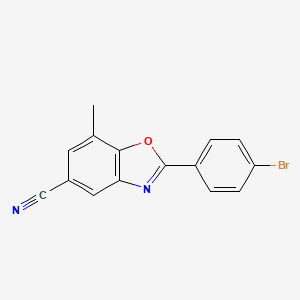
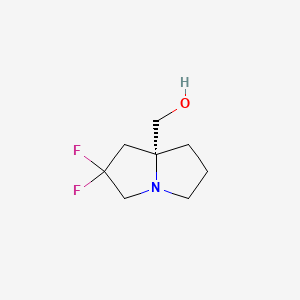
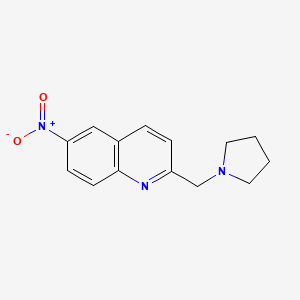
![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
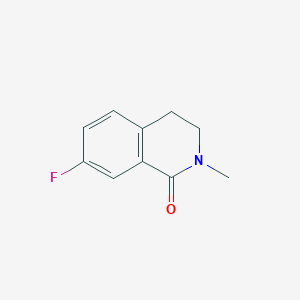
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)

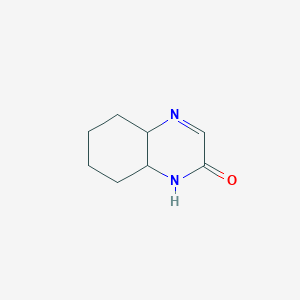
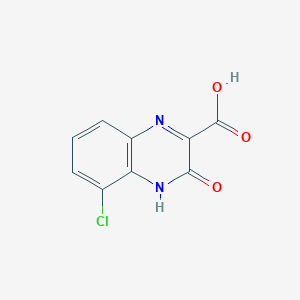
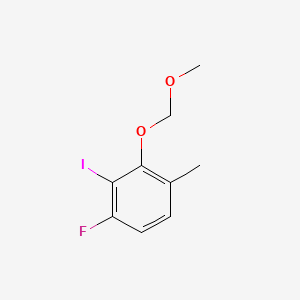
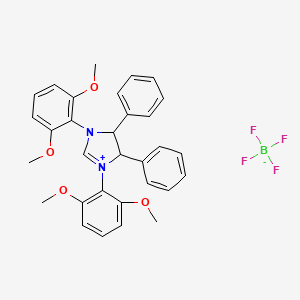
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
